molecular formula C5H3F3N2O B026336 2-(Trifluoromethyl)pyrimidin-5-ol CAS No. 100991-09-1

2-(Trifluoromethyl)pyrimidin-5-ol

Cat. No. B026336
M. Wt: 164.09 g/mol
InChI Key: QPAXXIOBBIIATH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2-(Trifluoromethyl)pyrimidin-5-ol, often involves strategies that incorporate fluorinated moieties into the heterocyclic framework. For instance, the synthesis of 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones utilizes activated alkynoates and substituted 2-aminopyridines under mild conditions, indicating a methodological approach to introduce the trifluoromethyl group into the pyrimidine ring (Harriman et al., 2003). Additionally, the cyclocondensation of specific precursors has been employed to synthesize 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines, showcasing the versatility in synthesizing fluorinated pyrimidine derivatives (Flores et al., 2006).

Safety And Hazards

“2-(Trifluoromethyl)pyrimidin-5-ol” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . Personal protective equipment is recommended when handling this chemical .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, including “2-(Trifluoromethyl)pyrimidin-5-ol”, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-(trifluoromethyl)pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)4-9-1-3(11)2-10-4/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAXXIOBBIIATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544541
Record name 2-(Trifluoromethyl)pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)pyrimidin-5-ol

CAS RN

100991-09-1
Record name 2-(Trifluoromethyl)pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-(trifluoromethyl)-1,4,5,6-tetrahydro-5-pyrimidinol (6.50 g, 38.7 mmol) and nitrobenzene (30 mL) was heated to 90° C. to form a homogeneous solution. At this temperature, a solution of sodium methoxide (8.5 g, 157 mmol) in methanol (30 mL) was added portionwise, allowing the methanol to distill off before next addition (the whole process took about 3 h). Then the reaction mixture was heated to 120° C. for 1 h. The reaction mixture was cooled to room temperature, and then partitioned between ethyl acetate and water. The organic phase was separated off. The aqueous phase adjusted to pH 4.0 with 6M aqueous HCl and then extracted with EA. The organic phase was dried over sodium sulfate, and filtered. Concentrated in vacuo then afforded the title compound (533 mg, 3.25 mmol, 8.4% yield). LCMS: rt=1.78 min, [M+H+]=165
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
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reactant
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Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three
Yield
8.4%

Synthesis routes and methods II

Procedure details

2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (4.20 g, 25 mmol) was stirred in nitrobenzene at 90° C. Sodium methoxide (5.4 g, 100 mmol) was dissolved in methanol (75 ml) and added portionwise to the reaction mixture, allowing the methanol to distill off before the next addition. The reaction mixture was then warmed to 121° C. for one hour, cooled, shaken with water (150 ml), the organic phase separated off and the aqueous phase washed with ethyl acetate (2×100 ml). The aqueous phase was adjusted to pH 4.0 with 6M aqueous hydrochloric acid, extracted with ethyl acetate (2×100 ml), dried and evaporated to give 2.53 g (61.7%) of an orange coloured product that was used without further purification.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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